molecular formula C7H14O2 B14872370 5-Isopropyltetrahydrofuran-3-ol

5-Isopropyltetrahydrofuran-3-ol

Cat. No.: B14872370
M. Wt: 130.18 g/mol
InChI Key: FLWFWHNAVBVXAE-UHFFFAOYSA-N
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Description

5-Isopropyltetrahydrofuran-3-ol is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound features a tetrahydrofuran ring substituted with an isopropyl group at the 5-position and a hydroxyl group at the 3-position. Tetrahydrofurans are known for their presence in various natural products and their utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyltetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of 5-hydroxy-1-alkenes via oxidative cyclization with molecular oxygen using a cobalt complex as a catalyst . This method provides reasonable yields and excellent selectivity.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. A notable method includes the stereospecific epoxidation of bishomoallylic alcohol using vanadium acetylacetonate (VO(acac)2), followed by treatment with acetic acid to yield the desired tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted tetrahydrofurans depending on the reagent used.

Scientific Research Applications

5-Isopropyltetrahydrofuran-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s cyclic ether structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simpler cyclic ether without the isopropyl and hydroxyl substitutions.

    2-Methyltetrahydrofuran: Similar structure but with a methyl group instead of an isopropyl group.

    3-Hydroxytetrahydrofuran: Similar structure but without the isopropyl group.

Uniqueness

5-Isopropyltetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-propan-2-yloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-5(2)7-3-6(8)4-9-7/h5-8H,3-4H2,1-2H3

InChI Key

FLWFWHNAVBVXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CO1)O

Origin of Product

United States

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